5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Description

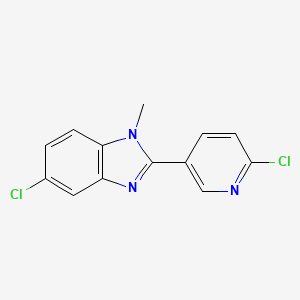

5-Chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with chlorine at position 5, a methyl group at position 1, and a 6-chloro-3-pyridinyl moiety at position 2. This structure combines aromatic nitrogen-containing rings (benzimidazole and pyridine), which are common in bioactive molecules, particularly agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3/c1-18-11-4-3-9(14)6-10(11)17-13(18)8-2-5-12(15)16-7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXBLNPDOJYRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324262 | |

| Record name | 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400076-01-9 | |

| Record name | 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace chlorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer properties of benzimidazole derivatives, including 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole. Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that benzimidazole derivatives can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Benzimidazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies indicated that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that benzimidazole derivatives possess broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in targeting enzymes related to metabolic pathways. For example, studies have reported that certain benzimidazole derivatives can inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. This property may be beneficial in managing diabetes by regulating blood sugar levels .

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcer properties due to their ability to inhibit H+/K+-ATPase activity, which is essential in gastric acid secretion. Research has demonstrated that compounds similar to this compound can reduce gastric ulcers in animal models, offering a potential therapeutic approach for ulcer treatment .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and colon cancer cell lines through apoptosis induction mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was tested against standard anti-inflammatory drugs. The findings revealed that it produced a significant reduction in edema volume compared to control groups.

| Treatment | Edema Volume Reduction (%) |

|---|---|

| Control | 10 |

| Diclofenac | 65 |

| Compound | 70 |

Mechanism of Action

The mechanism of action of 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole and pyridine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Functional and Mechanistic Insights

- Neonicotinoid Analogues (Acetamiprid, Imidacloprid): The target compound shares the 6-chloro-3-pyridinyl motif with neonicotinoids, which disrupt insect nervous systems via nicotinic acetylcholine receptor (nAChR) binding. However, the benzimidazole core in the target compound may alter binding kinetics compared to imidazolidine or nitroguanidine moieties in classical neonicotinoids .

Benzimidazole Derivatives :

Substitutions at position 2 (e.g., pyridinyl, chloromethyl, or trifluoromethyl groups) significantly influence bioactivity. For example:- Physicochemical Properties: Lipophilicity: The target compound’s Cl and pyridinyl groups likely confer moderate lipophilicity, comparable to acetamiprid but lower than trifluoromethyl-containing analogues .

Critical Analysis of Evidence

- Strengths: and provide clear structural parallels to neonicotinoids, supporting pesticidal hypotheses. and highlight the impact of substituents on coordination chemistry and bioactivity.

- Gaps: No direct data on the target compound’s biological activity, toxicity, or synthesis. Limited physicochemical data (e.g., logP, solubility) for quantitative comparisons.

Biological Activity

5-Chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a heterocyclic compound characterized by the presence of both benzimidazole and pyridine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole, with the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H9Cl2N3 |

| Molecular Weight | 276.12 g/mol |

| CAS Number | 400076-01-9 |

This compound's structure allows for various chemical modifications that can enhance its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its potential to inhibit certain enzymes involved in cancer cell proliferation and to modulate various signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which are critical in cancer progression and inflammation. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including lung cancer (A549) and melanoma cells. For instance, IC50 values were reported as low as 2.12 µM against A549 cells in 2D assays .

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and the upregulation of p53 pathways, leading to DNA damage and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) indicating moderate to high antibacterial activity .

Case Studies

- Antitumor Efficacy : A study on the efficacy of various benzimidazole derivatives revealed that compounds structurally similar to this compound showed significant antitumor activity in both 2D and 3D culture systems. The chloro-substituted derivatives exhibited enhanced activity compared to their non-substituted analogs .

- Synergistic Effects : Research indicates that combining this compound with other chemotherapeutic agents may enhance its anticancer effects, suggesting potential for use in combination therapy strategies .

Comparative Analysis with Similar Compounds

The unique dual-ring structure of this compound distinguishes it from other benzimidazole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Chloro-2-methylbenzimidazole | Benzimidazole | Moderate anticancer activity |

| 2-Chloro-5-(chloromethyl)pyridine | Pyridine | Limited biological activity |

| 5-Chloro-2-(6-chloro-3-pyridinyl)-1-methylbenzimidazole | Benzimidazole + Pyridine | Significant anticancer & antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, and what characterization techniques validate its purity and structure?

- Synthesis : The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under acidic or oxidative conditions. For example, benzimidazole derivatives are often prepared using ammonium salts as catalysts in a two-phase system to improve yield and reduce side reactions .

- Characterization :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns (e.g., methyl groups at N1 and chloro groups at C5 and pyridinyl positions) .

- X-ray Crystallography : Bond angles (e.g., C–N–C ~123°) and torsion angles (e.g., C7–N2–C1–C2 = 0.6°) resolve stereochemical ambiguities .

- HPLC/LC-MS : Validate purity (>95%) and detect trace impurities .

Q. What standard pharmacological assays are used to evaluate the biological activity of this compound?

- Analgesic Activity : Acetic acid-induced writhing inhibition in mice (e.g., 50 mg/kg dose reduces writhing by 84–88% compared to diclofenac) .

- Antioxidant Activity : DPPH radical scavenging assay (IC values <10 µg/mL indicate potent activity) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC <20 µM in MGC-803 gastric cancer cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituted benzimidazole derivatives?

- Methodological Approach :

- Comparative SAR Analysis : Systematically vary substituents (e.g., chloro, methyl, pyridinyl) and test activity across multiple assays. For example, 2-substituted benzimidazoles show enhanced analgesic activity due to improved π-π stacking with biological targets .

- Computational Modeling : Use molecular docking (e.g., MOE software) to predict binding affinities to receptors like COX-2 or NADPH oxidase .

- Meta-Analysis : Cross-reference data from independent studies (e.g., conflicting IC values may arise from assay protocols or cell line variability) .

Q. What experimental strategies optimize the synthesis yield of this compound while minimizing side reactions?

- Key Strategies :

- Catalyst Optimization : Trimethylsilyl chloride in a two-phase system reduces reaction time and improves yield (e.g., from 60% to 85%) by stabilizing intermediates .

- Temperature Control : Maintain 80–100°C during cyclocondensation to prevent premature dehalogenation of chloropyridinyl groups .

- Purification : Use flash chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate the target compound from byproducts like unreacted diamine .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

- Protocol :

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Metabolite Identification : Use LC-QTOF-MS to detect hydrolyzed products (e.g., cleavage of the pyridinyl-benzimidazole bond) .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C indicates solid-state stability) .

Q. What advanced techniques elucidate the mechanism of action for this compound in cancer cells?

- Experimental Design :

- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation assays confirm programmed cell death .

- ROS Detection : DCFH-DA fluorescence quantifies intracellular reactive oxygen species (ROS) levels linked to antioxidant or pro-oxidant effects .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53, Bcl-2) in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.